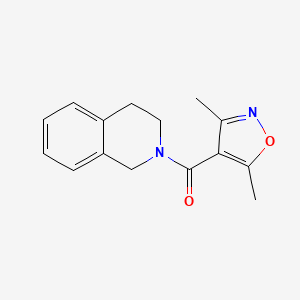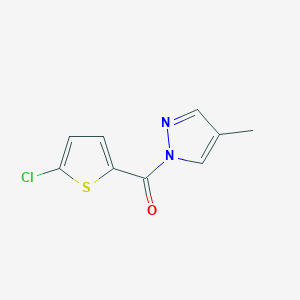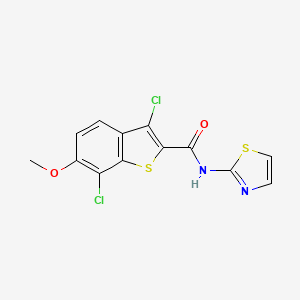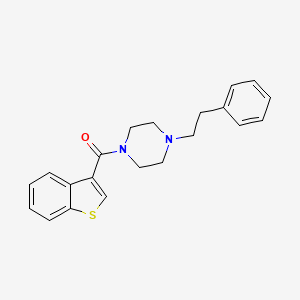
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
概要
説明
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE is a complex organic compound that belongs to the class of isoquinolines and isoxazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Formation of Isoxazole Derivative: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reaction: The final step involves coupling the isoquinoline and isoxazole derivatives through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline or isoxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced isoquinoline or isoxazole derivatives.
Substitution: Halogenated isoquinoline derivatives.
科学的研究の応用
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain types of cancer and neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
類似化合物との比較
Similar Compounds
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE: is compared with other isoquinoline and isoxazole derivatives such as:
Uniqueness
Structural Features: The presence of both isoquinoline and isoxazole rings in a single molecule provides unique chemical properties.
Biological Activity: Its dual pharmacophore nature enhances its potential as a versatile therapeutic agent.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-14(11(2)19-16-10)15(18)17-8-7-12-5-3-4-6-13(12)9-17/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXWNGSDSBZPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PYRIDINE-3-CARBOXAMIDE](/img/structure/B3595405.png)

![methyl 5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3595429.png)
![CYCLOBUTYL[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B3595435.png)
![methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3595438.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B3595466.png)
![Ethyl 4-{[(5-methylthiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B3595467.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3595474.png)
![5-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3595479.png)

![{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(5-PROPYL-3-THIENYL)METHANONE](/img/structure/B3595499.png)


